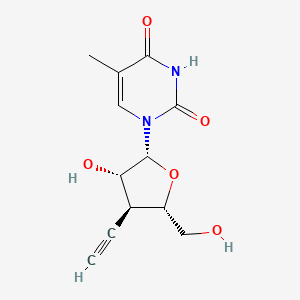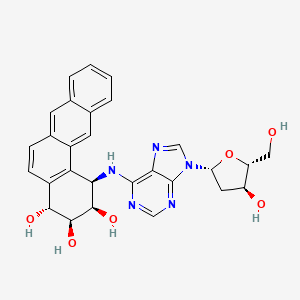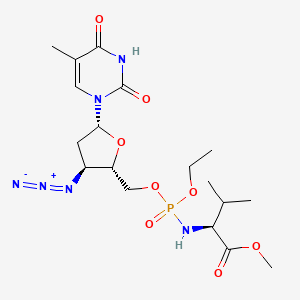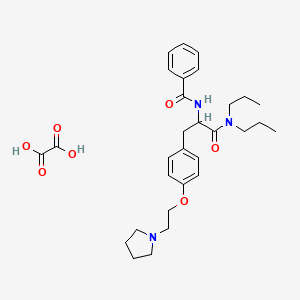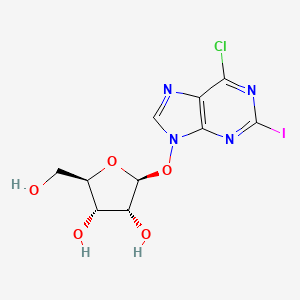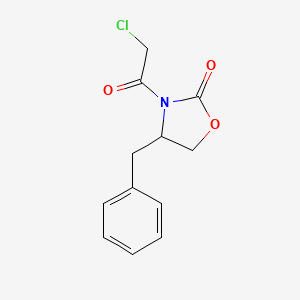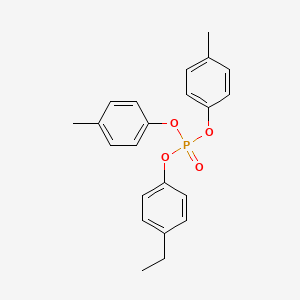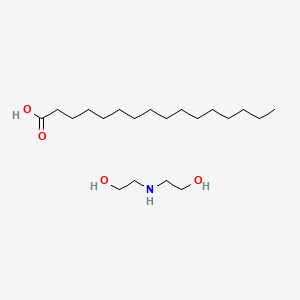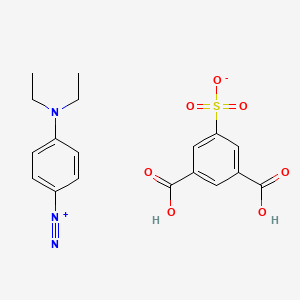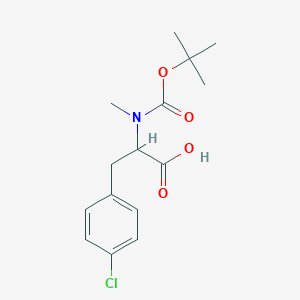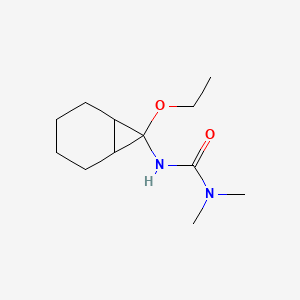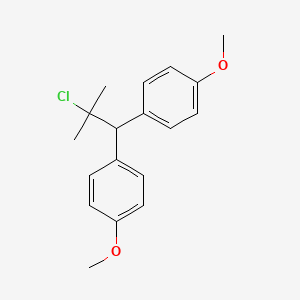
Benzene, 1,1'-(2-chloro-2-methylpropylidene)bis(4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a 2-chloro-2-methylpropylidene bridge, with methoxy groups attached to the benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene rings with electrophiles.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as alkyl halides and Lewis acids (e.g., AlCl3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution: Alkylated or acylated benzene derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrocarbon derivatives with reduced functional groups.
科学研究应用
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, attacking electrophiles to form substituted products. The presence of methoxy groups enhances the electron density on the benzene rings, making them more reactive towards electrophiles .
相似化合物的比较
Similar Compounds
Benzene, 1-chloro-2-methoxy-: Similar in structure but with fewer substituents.
Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-]: Contains a cyclopropane bridge instead of a 2-chloro-2-methylpropylidene bridge.
Uniqueness
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) is unique due to its specific substituents and bridge structure, which confer distinct chemical properties and reactivity compared to other benzene derivatives.
属性
CAS 编号 |
59900-60-6 |
|---|---|
分子式 |
C18H21ClO2 |
分子量 |
304.8 g/mol |
IUPAC 名称 |
1-[2-chloro-1-(4-methoxyphenyl)-2-methylpropyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H21ClO2/c1-18(2,19)17(13-5-9-15(20-3)10-6-13)14-7-11-16(21-4)12-8-14/h5-12,17H,1-4H3 |
InChI 键 |
HGUMOBCSRFLMHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



